

Application Notes & Protocols for CRISPR-Cas9 Mediated Engineering of (+)-Osbeckic Acid Pathways

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Compound of Interest

Compound Name: (+)-Osbeckic acid

Cat. No.: B1662967

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Introduction

(+)-Osbeckic acid is a naturally occurring C10 dicarboxylic acid with a unique cyclopropane moiety. While its biological activities are still under exploration, its complex structure makes it a person of interest for potential pharmaceutical applications. The efficient and scalable production of **(+)-Osbeckic acid** is currently a significant challenge, primarily due to low yields from natural sources and the lack of an elucidated biosynthetic pathway. Metabolic engineering, significantly enhanced by the precision of CRISPR-Cas9 genome editing, offers a promising avenue for developing microbial cell factories for the high-titer production of this and other valuable terpenoids.

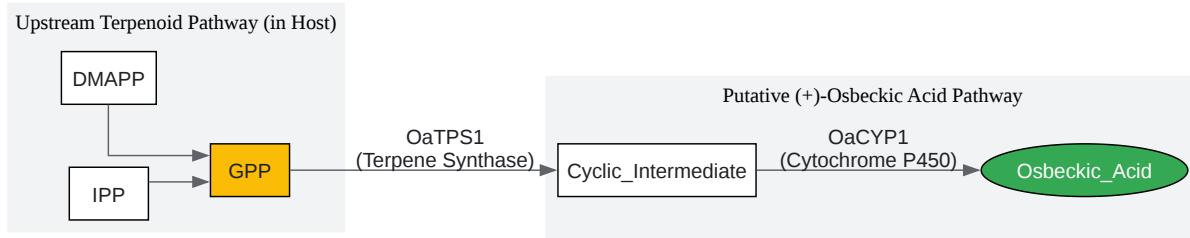
This document provides a detailed guide for the application of CRISPR-Cas9 technology to engineer the biosynthetic pathway of **(+)-Osbeckic acid**. As the specific genes for its synthesis have not been fully characterized, we propose a putative biosynthetic pathway based on established principles of monoterpenoid biosynthesis. These notes and protocols are designed to guide researchers in expressing this putative pathway in a heterologous host, *Saccharomyces cerevisiae*, and using CRISPR-Cas9 to optimize metabolic flux towards the target molecule.

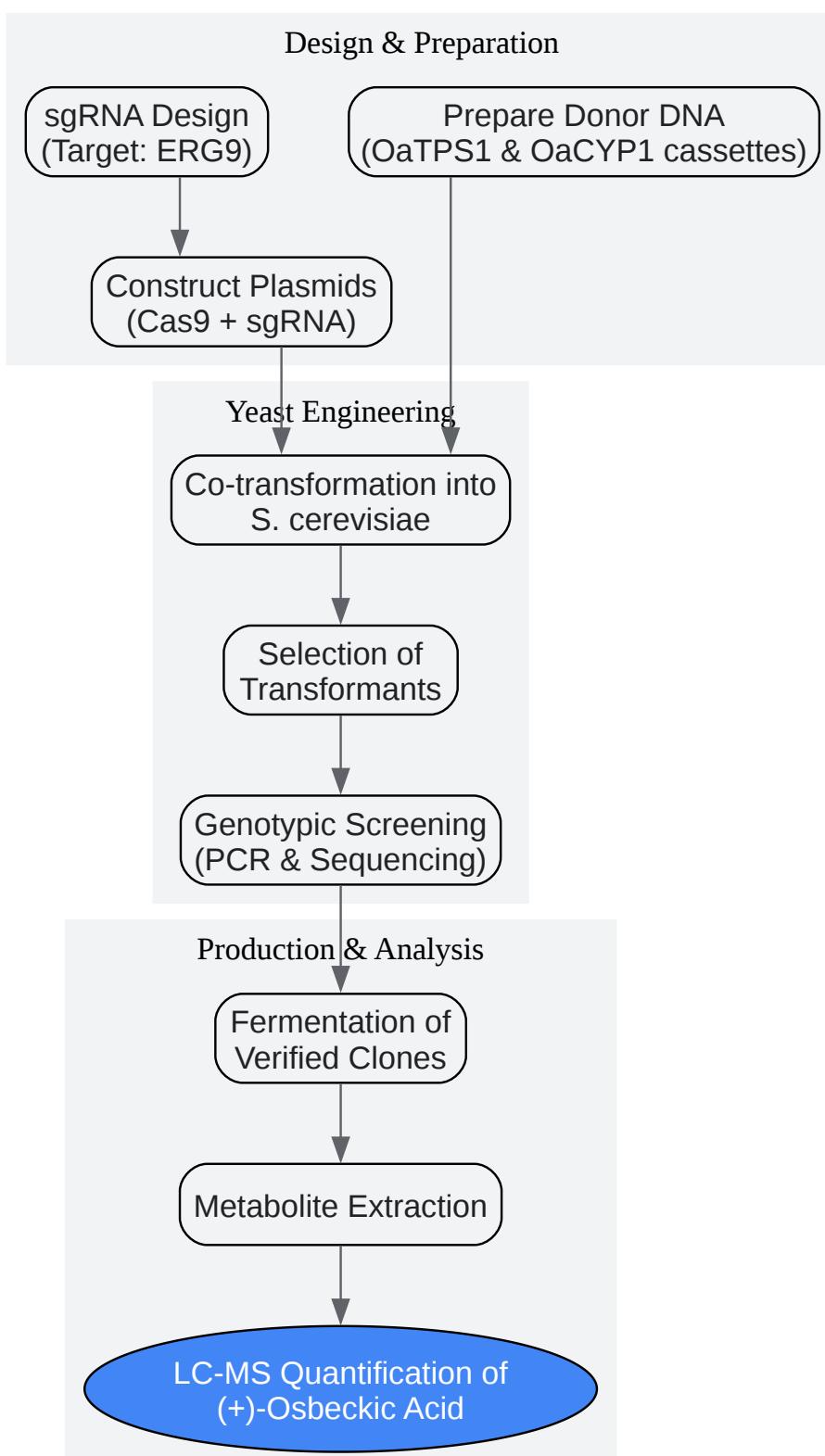
Part 1: Putative Biosynthetic Pathway and Metabolic Engineering Strategy

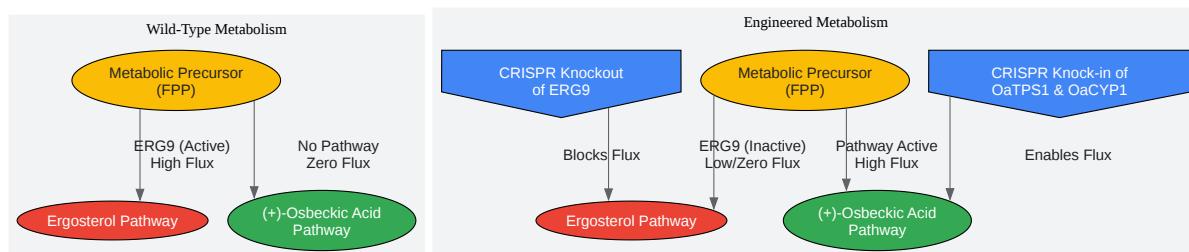
A Putative Pathway for (+)-Osbeckic Acid Biosynthesis

All terpenoids originate from the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[1][2]. These are condensed to form geranyl diphosphate (GPP, C10), the universal precursor for monoterpenoids[1]. Based on the structure of **(+)-Osbeckic acid**, we propose a two-step enzymatic pathway starting from GPP:

- Cyclization: A monoterpene synthase (TPS), which we will hypothetically name OaTPS1, catalyzes the cyclization of the linear GPP into a cyclic olefin intermediate.
- Oxidation: A series of oxidative reactions, likely catalyzed by a cytochrome P450 monooxygenase (CYP), hereafter referred to as OaCYP1, modifies the cyclic intermediate through multiple hydroxylation and subsequent oxidation steps to yield the final dicarboxylic acid structure of **(+)-Osbeckic acid**.







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References

- 1. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications | MDPI [mdpi.com]
- 2. media.neliti.com [media.neliti.com]
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